2-(Benzylamino)-2-cyclopropylethan-1-ol
Overview
Description
Benzylamine derivatives, such as 2-Benzylaminoethanol , are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors or building blocks for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzylamine derivatives can involve various methods. For instance, benzylamine can be produced by the reaction of benzyl chloride and ammonia . In another example, a series of drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be analyzed using various techniques. For instance, molecular modeling studies have revealed possible interaction of compound 12 with the active sites of both enzymes—acetylcholinesterase and β-secretase .Chemical Reactions Analysis
Benzylamine and its derivatives can undergo various chemical reactions. For example, (S)- (+)-2-Benzylamino-1-phenylethanol can be used as an intermediate in the synthesis of aziridines using α-amino and α-amido ketones via asymmetric transfer hydrogenation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be analyzed using various techniques. For instance, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Environmental and Occupational Exposure
Research has shown the impact of environmental and occupational exposure to benzene-related compounds on human health. For instance, a study on benzene poisoning revealed its association with hematological malignancy and the NQO1 609C-->T mutation, highlighting the risks of occupational exposure to benzene and its metabolites (Rothman et al., 1997)[https://consensus.app/papers/benzene-poisoning-risk-factor-malignancy-associated-nqo1-rothman/0b0f396c61ed5dc3b8dc9ee9ac077beb/?utm_source=chatgpt]. Another study on the urinary concentrations of environmental phenols, including benzophenone-3, in pregnant women, provides insights into the widespread exposure to chemicals used in consumer products and its implications for human health (Mortensen et al., 2014)[https://consensus.app/papers/concentrations-phenols-women-pilot-study-national-mortensen/c40cf76fce4d5fea824f4fce445e681e/?utm_source=chatgpt].
Hematotoxicity and Cancer Risk
A study on hematotoxicity in workers exposed to low levels of benzene highlights the toxic effects of benzene on blood and bone marrow, even at levels below the U.S. occupational standard (Lan et al., 2004)[https://consensus.app/papers/hematotoxicity-workers-exposed-levels-benzene-lan/2eb753a460ec5b6a99e1febfd41404a0/?utm_source=chatgpt]. This suggests that compounds with similar properties may also pose risks that necessitate further research into their effects on human health.
Exposure Biomarkers
Research into the discovery of novel biomarkers by microarray analysis of peripheral blood mononuclear cell gene expression in benzene-exposed workers underscores the importance of identifying biomarkers for exposure to hazardous chemicals (Forrest et al., 2005)[https://consensus.app/papers/discovery-novel-biomarkers-microarray-analysis-forrest/8fa35c48ec545c7ebd6a8cc585d88f9b/?utm_source=chatgpt]. This area of research is critical for the early detection of chemical exposure and its potential health effects.
Safety and Efficacy of Chemical Compounds
Studies on the safety and efficacy of various chemical compounds, such as olaparib versus nonplatinum chemotherapy in patients with platinum-sensitive relapsed ovarian cancer (Penson et al., 2020)[https://consensus.app/papers/olaparib-versus-nonplatinum-chemotherapy-patients-with-penson/7bff7c4761565d09a5ac1df4548a4626/?utm_source=chatgpt], provide a framework for evaluating the therapeutic potential of chemical compounds. Similar methodologies can be applied to assess the safety and efficacy of 2-(Benzylamino)-2-cyclopropylethan-1-ol in various applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)-2-cyclopropylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDKMEPDTJSHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-2-cyclopropylethan-1-ol | |
CAS RN |
776315-65-2 | |
Record name | 2-(benzylamino)-2-cyclopropylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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